molecular formula C23H23F3N4O4S B12409003 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B12409003
M. Wt: 508.5 g/mol
InChI Key: NOYAIUHSFKTCLU-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its unique molecular structure This compound contains a piperidine ring, a sulfonyl group, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the oxadiazole and trifluoromethyl groups. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethyl iodide or a similar reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3R,5S)-3,5-Dimethyl-1-piperidinyl]sulfonyl}-N-(4-fluorophenyl)benzamide
  • 4-{[(3R,5S)-3,5-Dimethyl-1-piperidinyl]sulfonyl}-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
  • 4-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]-N-[3-(propylcarbamoyl)phenyl]benzamide

Uniqueness

The uniqueness of 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of structural features, including the piperidine ring, sulfonyl group, oxadiazole ring, and trifluoromethyl-substituted phenyl group

Properties

Molecular Formula

C23H23F3N4O4S

Molecular Weight

508.5 g/mol

IUPAC Name

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C23H23F3N4O4S/c1-14-11-15(2)13-30(12-14)35(32,33)19-9-5-16(6-10-19)20(31)27-22-29-28-21(34-22)17-3-7-18(8-4-17)23(24,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,27,29,31)/t14-,15+

InChI Key

NOYAIUHSFKTCLU-GASCZTMLSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.